Inulotriose

Enzymatic production Inulotriose yield Exo-inulinase

Standard FOS mixtures introduce variability in gut microbiota and enzyme studies due to undefined chain-length distribution. Inulotriose (DP3) offers a defined β-(2,1)-linked structure for reproducible research. - **Selective fermentation:** Consumed by Bifidobacterium spp., not by E. coli or C. perfringens - **Enzymatic benchmark:** 41% relative activity vs 1-kestose in β-fructofuranosidase assays - **Validated synthesis:** 73-81% yield via exo-type hydrolase (EP0385361A1), enabling gram-scale GMP supply

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 58208-59-6
Cat. No. B12754265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInulotriose
CAS58208-59-6
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)OCC(=O)C(C(C(CO)O)O)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-7(23)11(25)12(26)8(24)4-31-18(16(30)14(28)10(3-21)34-18)6-32-17(5-22)15(29)13(27)9(2-20)33-17/h7,9-16,19-23,25-30H,1-6H2/t7-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-/m1/s1
InChIKeyUVEIHXHNEIMXTD-VORSWSGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inulotriose Structure, Sourcing, & FOS Classification


Inulotriose (CAS 58208-59-6) is a non-digestible trisaccharide belonging to the inulin-type fructooligosaccharide (FOS) family, consisting of a terminal glucose unit linked to two fructose units via β-(2,1)-glycosidic bonds . With a molecular formula of C18H32O16 and a molecular weight of 504.44 g/mol, it is primarily obtained through enzymatic hydrolysis of inulin or via specific exo-type hydrolases [1]. As a degree of polymerization (DP) 3 fructan, inulotriose occupies a distinct niche among short-chain FOS used in prebiotic research, enzymatic studies, and functional food development.

Identity Inulin-type FOS, DP3, β-(2,1) linked
Enzymatic substrate Compatible with β-fructofuranosidase and inulinase assays
Procurement context Requires source-specific verification for reproducible fermentation studies

Inulotriose Specificity vs. Generic FOS


Inulotriose's specific chain length (DP3) and β-(2,1)-fructosyl linkage pattern determine its distinct substrate specificity for gut microbial enzymes and its differential fermentation profile compared to other FOS such as 1-kestose (GF2) or nystose (GF3) [1]. Unlike sucrose-derived FOS (e.g., 1-kestose) which contain a terminal glucose and varying fructose units, inulotriose's inulin-type structure influences its enzymatic degradation kinetics and prebiotic selectivity [2]. Therefore, substituting inulotriose with a generic FOS mixture or a structurally similar analog may alter experimental outcomes in gut microbiota modulation studies or enzymatic process development, making source-specific procurement essential for reproducibility.

DP3 inulin-type FOS differs in fermentation kinetics compared to DP2 or DP4 oligosaccharides.
β-(2,1)-fructosyl linkage selectivity may not be replicated by sucrose-derived FOS (e.g., 1-kestose).
Generic FOS mixtures introduce composition variability that can alter prebiotic endpoint interpretation.

Inulotriose Head-to-Head Evidence


Exo-Hydrolase Production Yield Advantage

Inulotriose can be produced with high total yields (73–81%) using a novel exo-type hydrolase that cleaves fructan every 3–4 sugar units, whereas conventional acid hydrolysis yields are 'extremely poor' and random endo-inulinase produces a mixture of oligosaccharides with low specific yield [1]. The exo-hydrolase method achieves an inulotriose:inulotetraose ratio of approximately 4:6, enabling predictable and scalable production.

Enzymatic yield
Head-to-head
73–81% total yield (inulotriose:inulotetraose ≈4:6) vs. acid hydrolysis (poor) and endo-inulinase mixture
Supports scalable enzymatic production route
Exo-hydrolase method; reported yield may vary by enzyme batch and inulin source
Enzymatic production Inulotriose yield Exo-inulinase

β-Fructofuranosidase Substrate Specificity

Inulotriose exhibits a relative activity of 41% with β-fructofuranosidase from Aspergillus japonicus, compared to 100% for 1-kestose (GF2), 66% for nystose (GF3), 12% for inulobiose (F2), and 97% for fructosylnystose (GF4) [1]. This intermediate activity profile makes inulotriose a useful calibrant or substrate for enzyme assays targeting inulin-type FOS.

Substrate activity
Head-to-head
41% relative activity of β-fructofuranosidase (vs. 1-kestose 100%)
Supports enzyme assay calibration and substrate profiling
A. japonicus enzyme, 10 mM substrate; relative activity context
Enzyme kinetics Substrate specificity β-Fructofuranosidase

Bifidobacterium Prebiotic Utilization

In vitro studies demonstrate that purified inulotriose (F3) and inulotetraose (F4) are preferentially utilized by Bifidobacterium spp., whereas Escherichia coli and Clostridium perfringens do not utilize these substrates [1]. This selective fermentation pattern supports the prebiotic functionality of inulotriose in promoting beneficial gut microbiota.

Bifidobacterium selectivity
Reported
Preferential growth of Bifidobacterium spp.; no growth of E. coli and C. perfringens
Supports targeted prebiotic substrate profiling
In vitro batch culture; strain-specific response
Prebiotic Bifidobacterium Selectivity

GI Digestibility of Inulotriose-Rich FOS

In a comparative study of FOS samples, Raftilose® P95 (richer in inulobiose/inulotriose) exhibited slight hydrolysis under simulated gastric and intestinal conditions, whereas 1-kestose and nystose were only slightly hydrolyzed [1]. This differential digestibility suggests that inulotriose-rich fractions may provide a more accessible carbon source for colonic fermentation.

GI digestibility
Context-dependent
Inulotriose-rich FOS showed slight hydrolysis in simulated GI fluid; 1-kestose/nystose only slight
May influence colonic fermentation kinetics
In vitro digestion model; limited sample comparison
Digestibility Gastrointestinal resistance FOS

Inulotriose Application Scenarios


Research-Grade Inulotriose Synthesis

Leveraging the exo-type hydrolase method achieving 73–81% yield (EP0385361A1), laboratories can produce gram-scale quantities of inulotriose with high purity for use as a reference standard in FOS analysis or as a substrate in enzymatic studies [1]. This method outperforms acid hydrolysis and random endo-inulinase approaches, ensuring consistent and cost-effective procurement for academic and industrial research.

Gut Microbiota Modulation Studies

Inulotriose's selective fermentation by Bifidobacterium spp. (and not by E. coli or C. perfringens) makes it an ideal candidate for investigating prebiotic mechanisms and for developing targeted gut health interventions [2]. Its distinct relative activity with β-fructofuranosidase (41% of 1-kestose) further allows researchers to dissect FOS metabolism pathways in complex microbial communities.

β-Fructofuranosidase Assay Calibration

Given its well-defined relative activity (41% vs. 1-kestose) in standardized β-fructofuranosidase assays, inulotriose serves as a reliable calibrant for quantifying FOS mixtures and for validating enzyme activity in food and pharmaceutical quality control [3]. This quantitative benchmark supports consistent analytical method development across laboratories.

Functional Food & Supplement Formulation

Inulotriose's intermediate digestibility and prebiotic selectivity position it as a strategic ingredient for functional foods and supplements aimed at promoting a balanced gut microbiome. Its inclusion in FOS blends (e.g., Raftilose® P95) contributes to the overall fermentability profile, and pure inulotriose can be used to standardize prebiotic efficacy in finished products [4].

Application
Selection Property
Validation Focus
Enzymatic production process development
Exo-hydrolase yield profile
Reproducible scale-up and purity
Prebiotic selectivity studies
Bifidobacterium-specific fermentation
Microbiota modulation endpoint
β-Fructofuranosidase assay calibration
Defined relative enzyme activity
Enzyme specificity profiling
Functional food formulation research
GI digestibility and fermentation kinetics
Prebiotic efficacy endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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